Cdk-IN-9
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods for synthesizing CDK inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Cdk-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions often involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
Cdk-IN-9 has a wide range of scientific research applications, including:
Mechanism of Action
Cdk-IN-9 exerts its effects by inhibiting the activity of CDK2/E, leading to the dephosphorylation of retinoblastoma protein and RNA polymerase II. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. The molecular targets involved include CDK2, CDK12, and DDB1, which play crucial roles in cell cycle regulation and transcription .
Comparison with Similar Compounds
Cdk-IN-9 is compared with other CDK inhibitors such as Flavopiridol and Dinaciclib. While Flavopiridol targets multiple CDKs, including CDK9, this compound specifically targets CDK2/E with higher potency . Dinaciclib also inhibits multiple CDKs but has a broader spectrum of activity compared to this compound . The uniqueness of this compound lies in its specific targeting of CDK2/E and its ability to induce apoptosis through the dephosphorylation of key proteins .
List of Similar Compounds
Flavopiridol: A broad-spectrum CDK inhibitor.
Dinaciclib: Inhibits multiple CDKs with a broader spectrum of activity.
Seliciclib: Another CDK inhibitor with different target specificity.
Properties
Molecular Formula |
C21H24N8S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-(2-aminoethylsulfanyl)-3-cyclobutyl-N-[(4-pyrazol-1-ylphenyl)methyl]-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C21H24N8S/c22-9-12-30-21-25-18-17(15-3-1-4-15)27-28-19(18)20(26-21)23-13-14-5-7-16(8-6-14)29-11-2-10-24-29/h2,5-8,10-11,15H,1,3-4,9,12-13,22H2,(H,27,28)(H,23,25,26) |
InChI Key |
MJACTWDJXKRKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C3C(=NN2)C(=NC(=N3)SCCN)NCC4=CC=C(C=C4)N5C=CC=N5 |
Origin of Product |
United States |
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